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Compound of Interest

Compound Name: Ko 143

Cat. No.: B1673739

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ko 143, a potent and
selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), in various cell
culture experiments. The protocols outlined below are essential for investigating multidrug
resistance (MDR), evaluating drug candidates, and understanding the role of BCRP in cellular
transport.

Introduction to Ko 143

Ko 143 is a synthetic analog of fumitremorgin C and is recognized as a highly potent and
specific inhibitor of the ATP-binding cassette (ABC) transporter BCRP/ABCGZ2.[1][2] BCRP is a
key transmembrane protein that actively extrudes a wide range of xenobiotics, including many
anticancer drugs, from cells, thereby contributing to multidrug resistance in cancer.[2][3] Ko
143 reverses this resistance by blocking the efflux function of BCRP, leading to increased
intracellular accumulation and enhanced cytotoxicity of BCRP substrate drugs.[1] It exhibits
high selectivity for BCRP over other prominent ABC transporters like P-glycoprotein (P-
gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), although its
specificity may decrease at higher concentrations.[4][5][6]

Mechanism of Action

Ko 143 acts as a competitive inhibitor of BCRP-mediated transport.[7] It binds to the
transporter, likely within the substrate-binding pocket, and prevents the efflux of BCRP
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substrates. This inhibition restores the sensitivity of cancer cells to chemotherapeutic agents
that are BCRP substrates.
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Caption: Ko 143 inhibits the BCRP/ABCG2 transporter, preventing drug efflux and increasing
intracellular drug accumulation.

Quantitative Data Summary

The following tables summarize key quantitative data for Ko 143 from various in vitro studies.

Table 1: Inhibitory Potency of Ko 143 against BCRP/ABCG2
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Cell
Parameter Value . Substrate Reference
Line/System
IC50 26 nM - - [1]
BCRP
Estrone-3-sulfate
IC50 0.11 uM membrane [8]
_ (E3S)
vesicles
Cell-free assay
IC50 9.7 nM o - [9]
(ATPase activity)
8/T6400 and
EC90 25nM - [4]
IGROV1/T8 cells
EC50 ~10 nM - - [10]
Table 2: Effective Concentrations of Ko 143 in Cell-Based Assays
L. . Ko 143
Application Cell Line . Effect Reference
Concentration
10-fold
Reversal of Drug  T6400 and T8 sensitization to
_ 25 nM (EC90) [1]
Resistance cells topotecan and
mitoxantrone
41.07%
Chemosensitivity = GBM146 ]
) 5uM decrease in TMZ  [11]
Assay (glioblastoma)
IC50
Substrate
_ 2.5-fold decrease
Accumulation HEK G2 cells 10 nM ) [5]
in MTX IC50
Assay
Increased
ABCG2-
Mitoxantrone intracellular
o transduced 1uM ] [12]
Efflux Inhibition mitoxantrone
MDCK Il cells

concentration
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Table 3: Selectivity of Ko 143 for ABC Transporters

Selectivity over
Transporter Notes Reference
BCRP

Inhibition observed at
P-glycoprotein (P-gp) >200-fold higher concentrations [4115][6]
(=1 um)

Little effect on MRP1-
MRP-1 >200-fold mediated drug [4][13]

resistance

Inhibition observed at
ABCC1 - higher concentrations [51[6]
(=1 p™)

Experimental Protocols
Chemosensitivity (MDR Reversal) Assay

This protocol determines the ability of Ko 143 to sensitize multidrug-resistant cells to a
cytotoxic agent.
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Caption: Workflow for a chemosensitivity assay to evaluate MDR reversal by Ko 143.

Materials:
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» BCRP-overexpressing resistant cell line and its parental sensitive counterpart
o Complete cell culture medium

o Cytotoxic drug (BCRP substrate, e.g., mitoxantrone, topotecan, SN-38)

o Ko 143 (stock solution in DMSO)

o 96-well cell culture plates

o Cell viability reagent (e.g., MTS, MTT)

e Plate reader

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the
end of the assay (e.g., 2,000-5,000 cells/well). Incubate overnight to allow for cell
attachment.

o Compound Addition:
o Prepare serial dilutions of the cytotoxic drug in culture medium.

o Prepare a working solution of Ko 143 in culture medium at a fixed, non-toxic concentration
(e.g., 0.1-1 pM).

o Add the cytotoxic drug dilutions to the wells, both in the presence and absence of the fixed
concentration of Ko 143. Include vehicle controls (DMSO).

¢ Incubation: Incubate the plates for a period equivalent to several cell doubling times (typically
72-96 hours).

 Viability Assessment: Add the cell viability reagent to each well according to the
manufacturer's instructions and measure the absorbance or fluorescence using a plate
reader.

o Data Analysis:
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o Calculate the half-maximal inhibitory concentration (IC50) for the cytotoxic drug alone and
in combination with Ko 143.

o Determine the fold-reversal of resistance by dividing the IC50 of the drug alone by the
IC50 of the drug in the presence of Ko 143.

Substrate Accumulation Assay (Hoechst 33342 or
Fluorescent Substrate)

This assay measures the ability of Ko 143 to inhibit the efflux of a fluorescent BCRP substrate,
leading to its intracellular accumulation.

Materials:

BCRP-overexpressing cells and control cells

Fluorescent BCRP substrate (e.g., Hoechst 33342, pheophorbide A)

Ko 143

Assay buffer (e.g., HBSS or phenol red-free medium)

96-well black, clear-bottom plates

Fluorescence plate reader or flow cytometer
Procedure:

o Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to form a
confluent monolayer.

e Pre-incubation with Inhibitor:
o Prepare various concentrations of Ko 143 in assay buffer.
o Remove the culture medium and wash the cells with assay buffer.

o Add the Ko 143 solutions to the wells and pre-incubate for 30-60 minutes at 37°C.
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» Substrate Addition: Add the fluorescent BCRP substrate (e.g., 5 uM Hoechst 33342) to all
wells and incubate for an additional 30-60 minutes at 37°C.

» Washing: Remove the substrate/inhibitor solution and wash the cells multiple times with ice-
cold assay buffer to remove extracellular fluorescence.

e Fluorescence Measurement:
o Add fresh assay buffer to the wells.

o Measure the intracellular fluorescence using a fluorescence plate reader (bottom-reading)
or by harvesting the cells and analyzing them via flow cytometry.

o Data Analysis: Plot the fluorescence intensity against the Ko 143 concentration to determine
the EC50 value for the inhibition of substrate efflux.

Bidirectional Transport Assay (using Transwell inserts)

This assay is used to determine if a compound is a substrate of BCRP and to assess the
inhibitory effect of Ko 143 on its transport across a polarized cell monolayer.

Materials:

Polarized epithelial cell line overexpressing BCRP (e.g., MDCK-BCRP)
o Transwell permeable supports (e.g., 0.4 um pore size)

o Complete cell culture medium

e Test compound

o Ko 143

e Transport buffer (e.g., HBSS)

e Analytical method for quantifying the test compound (e.g., LC-MS/MS)

Procedure:
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e Cell Seeding on Transwells: Seed the BCRP-overexpressing cells on the apical side of the
Transwell inserts and culture them until a confluent and polarized monolayer is formed
(typically 3-5 days). Monitor monolayer integrity by measuring the transepithelial electrical
resistance (TEER).

o Transport Experiment:
o Wash the cell monolayers with pre-warmed transport buffer.

o Apical to Basolateral (A-B) Transport: Add the test compound (with or without Ko 143) to
the apical chamber and fresh transport buffer to the basolateral chamber.

o Basolateral to Apical (B-A) Transport: Add the test compound (with or without Ko 143) to
the basolateral chamber and fresh transport buffer to the apical chamber.

o Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the
receiver chamber and replace with fresh buffer.

e Quantification: Analyze the concentration of the test compound in the collected samples
using a validated analytical method.

o Data Analysis:
o Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

o Calculate the efflux ratio (Papp B-A/ Papp A-B). An efflux ratio significantly greater than 2
suggests active efflux.

o Areduction in the efflux ratio in the presence of Ko 143 confirms that the test compound is
a BCRP substrate.

Considerations for Use

o Solubility and Stability: Ko 143 is typically dissolved in DMSO to prepare a stock solution.
[14] It is important to note that Ko 143 is unstable in plasma and can be rapidly hydrolyzed,
which should be considered in the experimental design, especially for longer incubation
times.[5][6][15][16]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1673739?utm_src=pdf-body
https://www.benchchem.com/product/b1673739?utm_src=pdf-body
https://www.benchchem.com/product/b1673739?utm_src=pdf-body
https://www.benchchem.com/product/b1673739?utm_src=pdf-body
https://www.targetmol.com/compound/ko%20143
https://www.benchchem.com/product/b1673739?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538874/
https://pubmed.ncbi.nlm.nih.gov/26148857/
https://pubmed.ncbi.nlm.nih.gov/37482017/
https://www.researchgate.net/publication/372485793_Metabolism-guided_development_of_Ko143_analogs_as_ABCG2_inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Toxicity: Ko 143 is generally considered non-toxic at concentrations effective for BCRP
inhibition in vitro.[1][11] However, it is always recommended to perform a cytotoxicity assay
to determine the non-toxic concentration range for the specific cell line being used.

» Specificity: While highly selective for BCRP, Ko 143 may inhibit other ABC transporters like
P-gp and ABCCL1 at higher concentrations (typically = 1 uM).[5][6] Therefore, using the
lowest effective concentration is recommended to ensure specificity.

By following these detailed application notes and protocols, researchers can effectively utilize
Ko 143 as a powerful tool to investigate the role of BCRP in drug transport and multidrug
resistance in a variety of cell culture models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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